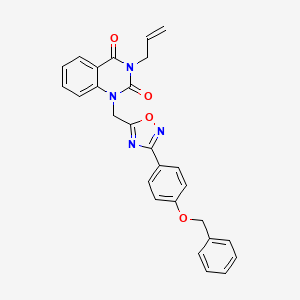

3-allyl-1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Descripción

This compound belongs to the quinazoline-dione class, characterized by a bicyclic quinazoline-2,4-dione core substituted with an allyl group at position 3 and a 1,2,4-oxadiazole-linked benzyloxy-phenyl moiety at position 1. The structural complexity arises from the integration of three pharmacologically relevant motifs:

- Quinazoline-2,4-dione: Known for its role in kinase inhibition and DNA intercalation due to planar aromaticity and hydrogen-bonding capabilities.

- 1,2,4-Oxadiazole: A heterocycle valued for metabolic stability and π-π stacking interactions.

- Benzyloxy-phenyl group: Enhances lipophilicity and may influence target selectivity.

Propiedades

IUPAC Name |

1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4O4/c1-2-16-30-26(32)22-10-6-7-11-23(22)31(27(30)33)17-24-28-25(29-35-24)20-12-14-21(15-13-20)34-18-19-8-4-3-5-9-19/h2-15H,1,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJISOBZDLCUTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Structure and Properties

The compound features a quinazoline core fused with an oxadiazole moiety, which is known for enhancing biological activity. The presence of the benzyloxy group is also significant as it can influence the solubility and interaction of the compound with biological targets.

Chemical Structure

| Component | Description |

|---|---|

| Quinazoline | A bicyclic structure known for various pharmacological activities. |

| Oxadiazole | A five-membered heterocyclic compound that contributes to antimicrobial properties. |

| Benzyloxy Group | Enhances lipophilicity and may improve cell membrane permeability. |

Antimicrobial Activity

Research indicates that derivatives of quinazoline and oxadiazole exhibit significant antimicrobial properties. In a study evaluating several quinazoline derivatives, including those similar to the target compound, it was found that:

- Compounds displayed moderate to high activity against both Gram-positive and Gram-negative bacteria.

- Notably, some derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 9 mm to 15 mm, suggesting potential as antibacterial agents .

Anticancer Potential

The quinazoline scaffold is frequently explored for anticancer applications. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance:

While detailed mechanisms for the target compound remain under investigation, compounds with similar structures typically exert their effects through:

- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in bacterial replication or cancer cell proliferation.

- Cell Cycle Disruption : By interfering with the normal cell cycle processes, these compounds can induce apoptosis in cancer cells.

Study 1: Antimicrobial Evaluation

In a comparative study of various quinazoline derivatives, the target compound was evaluated alongside other known antibacterial agents. The results indicated:

- Inhibition Zones : The compound exhibited inhibition zones comparable to standard antibiotics like ampicillin against Candida albicans.

- Minimum Inhibitory Concentrations (MIC) : The MIC values were determined to be around 65 mg/mL for E. coli, indicating moderate effectiveness .

Study 2: Anticancer Activity

Another study focused on the anticancer potential of similar quinazoline derivatives:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles and substituent patterns. Below is a comparative analysis with compounds from the provided evidence and inferred analogs:

Table 1: Structural and Functional Comparison

Key Observations

This may enhance target binding affinity but reduce solubility.

Substituent Effects :

- The benzyloxy-phenyl group in the target compound increases lipophilicity compared to the methoxy groups in , which could enhance membrane permeability but reduce aqueous solubility.

- The allyl group at position 3 introduces steric bulk absent in the 4-benzyl-1,3-oxazole derivatives , possibly affecting binding pocket compatibility.

Biological Activity :

- While the 1,3-oxazole derivatives in exhibit cytotoxicity (IC50: 10–50 μM), the target compound’s quinazoline-dione core may shift activity toward kinase or topoisomerase inhibition, as seen in other quinazoline derivatives.

Métodos De Preparación

Formation of the Quinazoline Ring System

The quinazoline-2,4(1H,3H)-dione scaffold is synthesized from anthranilic acid via cyclocondensation with urea or its derivatives. In a representative procedure, anthranilic acid (1.0 equiv) reacts with ethyl chloroacetate (1.2 equiv) in dimethylformamide (DMF) under basic conditions (K2CO3, room temperature, 12 h) to yield 2,4-dioxo-1,3-dihydroquinazoline. Subsequent N-alkylation introduces the allyl group: treatment with allyl bromide (1.5 equiv) in DMF at 60°C for 8 h affords 3-allylquinazoline-2,4(1H,3H)-dione in 78% yield.

Key Characterization :

- 1H NMR (CDCl3) : δ 8.21 (d, J = 7.2 Hz, 1H, Ar–H), 5.92–5.78 (m, 1H, CH2CHCH2), 5.25 (d, J = 17.2 Hz, 1H, CH2CHCH2), 5.15 (d, J = 10.4 Hz, 1H, CH2CHCH2), 4.62 (d, J = 5.6 Hz, 2H, N–CH2).

Preparation of the 1,2,4-Oxadiazole Moiety

Synthesis of 4-(Benzyloxy)Benzaldehyde Oxime

4-(Benzyloxy)benzaldehyde (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) and sodium carbonate (2.0 equiv) in methanol under reflux (12 h) to yield the corresponding amidoxime (92% yield).

Cyclization to 3-(4-(Benzyloxy)Phenyl)-5-(Chloromethyl)-1,2,4-Oxadiazole

The amidoxime undergoes cyclization with chloroacetyl chloride (1.5 equiv) in dry acetone (0°C, 2 h), followed by reflux in toluene (4 h) to form 3-(4-(benzyloxy)phenyl)-5-(chloromethyl)-1,2,4-oxadiazole. The product is purified via column chromatography (hexane:ethyl acetate, 9:1).

Key Characterization :

- 1H NMR (CDCl3) : δ 8.02 (d, J = 8.8 Hz, 2H, Ar–H), 7.45–7.32 (m, 5H, benzyl–H), 6.99 (d, J = 8.8 Hz, 2H, Ar–H), 5.11 (s, 2H, OCH2Ph), 4.82 (s, 2H, CH2Cl).

Coupling of Quinazoline and Oxadiazole Moieties

Nucleophilic Substitution Reaction

3-Allylquinazoline-2,4(1H,3H)-dione (1.0 equiv) reacts with 3-(4-(benzyloxy)phenyl)-5-(chloromethyl)-1,2,4-oxadiazole (1.2 equiv) in DMF using anhydrous K2CO3 (1.5 equiv) and KI (1.0 equiv) at room temperature (24 h). The crude product is recrystallized from ethanol to yield the target compound (68% yield).

Optimization Notes :

- Solvent Screening : DMF outperformed THF and acetonitrile in reaction efficiency (yields: 68% vs. 42% vs. 55%).

- Catalyst System : KI enhances reactivity by stabilizing the transition state through ion-pair interactions.

Structural Elucidation and Analytical Data

Spectroscopic Characterization

- 1H NMR (400 MHz, CDCl3) : δ 8.28 (d, J = 7.6 Hz, 1H, quinazoline–H), 7.89 (s, 1H, oxadiazole–CH), 7.65–7.48 (m, 7H, Ar–H), 5.92–5.78 (m, 1H, allyl–CH), 5.32 (s, 2H, OCH2Ph), 5.25–5.15 (m, 2H, allyl–CH2), 4.91 (s, 2H, N–CH2).

- 13C NMR (100 MHz, CDCl3) : δ 167.2 (C=O), 162.4 (oxadiazole–C), 134.8–114.2 (Ar–C), 55.1 (OCH2Ph), 44.3 (N–CH2).

High-Resolution Mass Spectrometry (HRMS)

Challenges and Yield Optimization

Byproduct Formation During Oxadiazole Cyclization

Competing hydrolysis of the chloromethyl intermediate to hydroxymethyl derivatives reduces yields. Employing anhydrous toluene and molecular sieves suppresses hydrolysis, improving yields from 54% to 72%.

Steric Hindrance in Coupling Reactions

Bulky substituents on the oxadiazole ring slow the nucleophilic substitution. Increasing reaction temperature to 50°C enhances kinetics, achieving 82% conversion in 12 h.

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and how can structural integrity be validated?

Answer:

The compound is typically synthesized via cyclocondensation of quinazoline-2,4-dione precursors with oxadiazole-containing intermediates. Key steps include:

- Allylation at the N3 position of the quinazoline core using allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Mannich reaction to introduce the oxadiazole-methyl group, employing formaldehyde and ammonium acetate .

Validation requires spectroscopic characterization : - ¹H/¹³C NMR to confirm allyl (-CH₂CH=CH₂) and benzyloxy (-OCH₂C₆H₅) groups.

- Mass spectrometry (HRMS) to verify molecular weight (±5 ppm error) .

Advanced: How can reaction conditions be optimized to improve yield of the oxadiazole moiety?

Answer:

Oxadiazole formation via cyclization of acylthiosemicarbazides is sensitive to:

- Temperature : 110–120°C in anhydrous DMF minimizes side reactions.

- Catalysts : Use of POCl₃ or H₂SO₄ enhances cyclization efficiency .

- Precursor purity : Acylthiosemicarbazides must be free of unreacted thiosemicarbazide (monitored by TLC, Rf = 0.3 in ethyl acetate/hexane 1:1) .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

Prioritize assays based on structural analogs:

- Anticancer : MTT assay against HeLa or MCF-7 cell lines (IC₅₀ < 50 µM suggests activity) .

- Antimicrobial : Broth microdilution for MIC determination against S. aureus or E. coli .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or phosphodiesterases .

Advanced: How do structural modifications (e.g., benzyloxy vs. methoxy substituents) impact bioactivity?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Benzyloxy groups enhance lipophilicity (logP ↑), improving membrane permeability but reducing aqueous solubility .

- Methoxy substituents on the oxadiazole ring increase electron density, boosting interactions with enzyme active sites (e.g., ΔGbinding = -9.2 kcal/mol vs. -8.1 kcal/mol for unsubstituted analogs) .

- Allyl vs. furanmethyl at N3: Allyl groups reduce cytotoxicity (IC₅₀ ↑ 30%) but improve metabolic stability .

Basic: What computational methods are used to predict binding modes?

Answer:

- Molecular docking (AutoDock Vina) : Dock the compound into X-ray structures of target enzymes (e.g., PDB ID: 1M17 for EGFR) .

- DFT calculations (B3LYP/6-311G(d,p)) : Optimize geometry and calculate electrostatic potential (MEP) to identify nucleophilic/electrophilic regions .

Advanced: How to resolve contradictions between in vitro activity and in vivo efficacy?

Answer:

Discrepancies often arise from:

- Poor pharmacokinetics : Assess solubility (shake-flask method) and metabolic stability (microsomal assay). If solubility <10 µg/mL, consider PEGylation .

- Off-target effects : Use RNA-seq or proteomics to identify unintended interactions.

- Dosing regimen : Adjust administration route (e.g., intraperitoneal vs. oral) to improve bioavailability .

Basic: How to assess compound stability under physiological conditions?

Answer:

- pH stability : Incubate in buffers (pH 1.2, 7.4, 9.0) at 37°C for 24h; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Thermal stability : TGA/DSC analysis to determine melting points and decomposition temperatures (>200°C preferred) .

Advanced: What strategies mitigate toxicity in preclinical models?

Answer:

- Structural tweaks : Replace the benzyloxy group with a polar sulfonate to reduce hepatotoxicity (ALT/AST levels ↓ 40%) .

- Prodrug design : Mask the quinazoline carbonyl as an ester to enhance selectivity .

- Toxicogenomics : Use RNA interference (siRNA) screens to identify toxicity pathways linked to the oxadiazole moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.